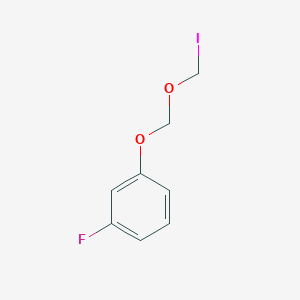
1-Fluoro-3-(iodomethoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-(iodomethoxymethoxy)benzene is an organic compound with the molecular formula C8H8FIO2 This compound is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the first position and an iodomethoxymethoxy group at the third position
Méthodes De Préparation
The synthesis of 1-Fluoro-3-(iodomethoxymethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-fluoro-3-iodobenzene with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxymethyl group replaces the iodine atom on the benzene ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Fluoro-3-(iodomethoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-fluoro-3-(azidomethoxymethoxy)benzene, while oxidation with potassium permanganate would produce 1-fluoro-3-(formylmethoxymethoxy)benzene.
Applications De Recherche Scientifique
1-Fluoro-3-(iodomethoxymethoxy)benzene has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with improved pharmacokinetic properties. The presence of both fluorine and iodine atoms can enhance the bioavailability and metabolic stability of drug candidates.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as liquid crystals and polymers with unique electronic properties.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-(iodomethoxymethoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved in these reactions include the activation of the benzene ring and the stabilization of reaction intermediates through resonance and inductive effects.
In biological systems, the compound may interact with enzymes and receptors that recognize halogenated aromatic compounds. The presence of the fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the iodine atom can participate in halogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-(iodomethoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-iodobenzene: Lacks the methoxymethyl group, making it less reactive in nucleophilic substitution reactions.
1-Fluoro-3-(methoxymethoxy)benzene: Lacks the iodine atom, making it less versatile in halogenation reactions.
1-Fluoro-4-iodobenzene: Has the iodine atom at the para position, which can lead to different reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which combines the electronic effects of both fluorine and iodine atoms with the steric and electronic properties of the methoxymethyl group. This combination makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C8H8FIO2 |
|---|---|
Poids moléculaire |
282.05 g/mol |
Nom IUPAC |
1-fluoro-3-(iodomethoxymethoxy)benzene |
InChI |
InChI=1S/C8H8FIO2/c9-7-2-1-3-8(4-7)12-6-11-5-10/h1-4H,5-6H2 |
Clé InChI |
WQMBNMQOPSNYTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)OCOCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(Methylsulfonyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B14114653.png)

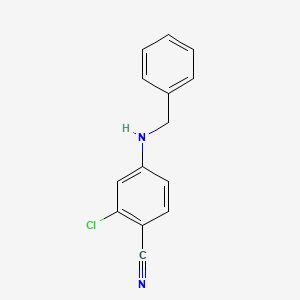
![4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14114672.png)
![Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate](/img/structure/B14114678.png)
![(1S,3R,5S,6S,8R,10S,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B14114679.png)
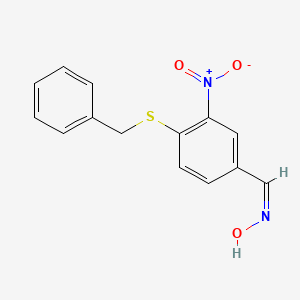
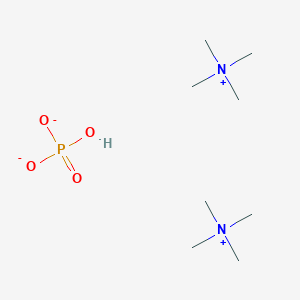


![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14114726.png)
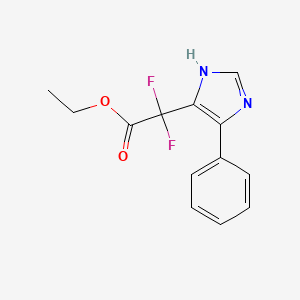
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114743.png)

